molecular formula C12H15NO6S B554622 Tosyl-L-glutamic acid CAS No. 4816-80-2

Tosyl-L-glutamic acid

Cat. No. B554622
CAS RN: 4816-80-2
M. Wt: 301.32 g/mol
InChI Key: KKOZKXBAPIYWAT-JTQLQIEISA-N
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Description

Tosyl-L-glutamic acid, also known as N-Tosyl-L-glutamic Acid or N-p-Tolylsulfonyl-L-glutamic Acid, is a protected form of L-Glutamic Acid . It has a molecular weight of 301.32 and a molecular formula of C12H15NO6S . It is one of the two amino acids that contains a carboxylic acid group in its side chains .


Synthesis Analysis

The synthesis of Tosyl-L-glutamic acid has been known for a long time as a step in the preparation of L-glutamine . The synthesis involves the conversion of the amino group of the bis-tert-butyl protected L-glutamate to isocyanate by means of triphosgene .


Molecular Structure Analysis

Tosyl-L-glutamic acid occurs in two crystalline forms: α and β . Form α-1 (prisms) having a melting point of 145–147°C is chemically pure and stable . Tosyl-L-glutamic acid contains total 35 bond(s); 20 non-H bond(s), 10 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 sulfonamide(s) (thio-/dithio-) .


Chemical Reactions Analysis

Unfortunately, there is limited information available on the specific chemical reactions involving Tosyl-L-glutamic acid .


Physical And Chemical Properties Analysis

Tosyl-L-glutamic acid has a density of 1.4±0.1 g/cm3, a boiling point of 534.2±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 85.3±3.0 kJ/mol and a flash point of 276.9±32.9 °C .

Scientific Research Applications

Neurotransmitter Function and CNS Research

  • Glutamate Transporters Regulation : Tosyl-L-glutamic acid, as a variant of glutamic acid, can be relevant in studying the high-affinity glutamate transporters in the central nervous system. These transporters are crucial for terminating glutamatergic transmission and clearing neurotoxic concentrations of glutamate, with implications in neurodegenerative diseases like ALS and Alzheimer's (Gegelashvili & Schousboe, 1997).
  • Glutamate Receptors in CNS : The study of glutamate's role as a neurotransmitter has been extensive. Tosyl-L-glutamic acid, being related to glutamic acid, is likely relevant in understanding the molecular structures and functions of glutamate receptors, which play a role in excitotoxicity, oxidative stress, and aging in the CNS (Michaelis, 1998).

Biotechnological and Industrial Applications

  • Poly-γ-Glutamic Acid Synthesis : In the biotech industry, derivatives of glutamic acid, such as poly-γ-glutamic acid, are produced by certain bacteria and have applications in food, medicine, and wastewater due to their biodegradable and non-toxic nature. Tosyl-L-glutamic acid can be a subject of interest in understanding and optimizing this synthesis (Luo et al., 2016).
  • Amino Acid Production and Biochemical Applications : Corynebacterium glutamicum, used for l-glutamate production, can be relevant for understanding the production of amino acids like Tosyl-L-glutamic acid. Such research has implications in food additives and pharmaceutical industries (Wendisch et al., 2016).

Neurochemistry and Brain Trauma Studies

  • Relevance in Brain Trauma Research : The role of glutamate and its derivatives, possibly including Tosyl-L-glutamic acid, in brain trauma and neurochemistry, is an area of active research. Studies on neurochemical changes in athletes with repetitive brain trauma highlight the importance of glutamate and its analogs in understanding brain injuries (Lin et al., 2015).

Plant Growth and Agriculture

  • Impact on Plant Growth : Research on the effects of L-glutamic acid on plant growth suggests that derivatives like Tosyl-L-glutamic acid could be relevant in agricultural research, particularly in enhancing plant growth and nutrient absorption (Jiang, 2015).

Safety And Hazards

Tosyl-L-glutamic acid should be handled with care. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

(2S)-2-[(4-methylphenyl)sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-8-2-4-9(5-3-8)20(18,19)13-10(12(16)17)6-7-11(14)15/h2-5,10,13H,6-7H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOZKXBAPIYWAT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301256419
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tosyl-L-glutamic acid

CAS RN

4816-80-2
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4816-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Methylphenyl)sulfonyl]-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301256419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(p-tolylsulphonyl)-L-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.082
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOSYLGLUTAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXU3N9FF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Y Shen, N Ma, L Wu, HH Song - Inorganica Chimica Acta, 2015 - Elsevier
… N-tosyl-L-glutamic acid is an ideal candidate for assembling compounds because it contains multiple N − and O − donors and tends to generate flexible 1D chiral chains [4]. Furthermore…
Number of citations: 15 www.sciencedirect.com
H Hajmowicz, L Synoradzki, K Bujnowski… - Journal of Thermal …, 1997 - akjournals.com
It has been shown that polymorphism is the reason for the occurrence of (+)N-tosyl- L -glutamic acid 1 with various melting points. 1 occurs in two crystalline forms: α and β. Form α-1 (…
Number of citations: 1 akjournals.com
JM Swan, V du Vigneaud - Journal of the American Chemical …, 1954 - ACS Publications
… Harington and Moggridge5 had already shown that heating of tosyl-L-glutamic acid (I) … chloride (II) was obtained directly from tosyl-L-glutamic acid (I) and phosphorus pentachloride. …
Number of citations: 73 pubs.acs.org
RJ Stedman - Journal of the American Chemical Society, 1957 - ACS Publications
… acid (IV)7 or on tosyl-L-glutamic acid (I)2 or of hotthionyl chloride on tosyl-L-glutamic acid.8 … from the reaction between tosyl-L-glutamic acid and phosphorus pentachloride3 has been …
Number of citations: 17 pubs.acs.org
J Rudinger, K Poduška, M Zaoral… - Collection of …, 1959 - cccc.uochb.cas.cz
… formation of some tosylL-pyroglutamic acid (II) from tosyl-L-glutamic acid (I) under the conditions used in the … Further, we have found that tosyl-L-glutamic acid (I) of high purity may be …
Number of citations: 16 cccc.uochb.cas.cz
J Zachara, I Madura, H Hajmowicz… - … Section C: Crystal …, 2005 - scripts.iucr.org
The asymmetric unit of the α polymorph of (+)-N-tosyl-l-glutamic acid, C12H15NO6S, contains two independent molecules which differ in conformation. The carboxylic acid groups form …
Number of citations: 3 scripts.iucr.org
M Ohki, A Takenaka, H Shimanouchi… - Bulletin of the Chemical …, 1976 - journal.csj.jp
… The complex crystals of 5-bromocytosine and N-tosyl-L-glutamic acid were obtained from their aqueous solution. The space group is P1 with dimensions of a = 10.843(1), b=11.690(2), c…
Number of citations: 19 www.journal.csj.jp
R He, H Song, L Wu, Z Wei… - Chinese Journal of …, 2011 - Wiley Online Library
Chiral coordination polymers have attracted intense interest mainly due to their potential applications. Hence, two new chiral copper(II) coordination polymers {[Cu(tsgluO)(H 2 O)] 2 ·3H …
Number of citations: 4 onlinelibrary.wiley.com
J Rudinger, H Farkašová - Collection of Czechoslovak Chemical …, 1963 - cccc.uochb.cas.cz
… Tosyl-L-glutamic acid has been converted to tosyl-L-IX-aminoadipic acid by an Arndt-Eistert synthesis, the IX-carboxyl and tosylamino groups being selectively protected by formation of …
Number of citations: 32 cccc.uochb.cas.cz
L Wu, H Song, R He, H Yu - Inorganica Chimica Acta, 2013 - Elsevier
… The ligand used was (+)-N-tosyl-l-glutamic acid, which is well known to form coordination … (L)} n (2) (H 2 L = (+)-N-tosyl-l-glutamic acid, Him = imidazole, and 2,4′-bipy = 2,4′-bipyridine…
Number of citations: 1 www.sciencedirect.com

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